
3-Methyl-2-oxo-2,3-dihydro-1,3-oxazole-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is a chemical compound with significant importance in organic synthesis and various industrial applications. This compound is characterized by its unique structure, which includes an oxazole ring, a carbonyl group, and a chloride substituent. Its molecular formula is C5H4ClNO2, and it is known for its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride typically involves the reaction of 3-methyl-2-oxo-2,3-dihydrooxazole with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Methyl-2-oxo-2,3-dihydrooxazole+SOCl2→3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
化学反応の分析
Types of Reactions
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methyl-2-oxo-2,3-dihydrooxazole-5-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous bases such as sodium hydroxide (NaOH) are used under mild conditions.
Condensation Reactions: Amines are used in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Hydrolysis: 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylic acid.
Condensation Reactions: Amide derivatives.
科学的研究の応用
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 3-Methyl-2-oxazolidinone
- 3-Methyl-4-oxo-3,4-dihydroimidazo
Uniqueness
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is unique due to its specific combination of an oxazole ring, a carbonyl group, and a chloride substituent. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in both laboratory and industrial settings.
特性
CAS番号 |
64843-29-4 |
|---|---|
分子式 |
C5H4ClNO3 |
分子量 |
161.54 g/mol |
IUPAC名 |
3-methyl-2-oxo-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO3/c1-7-2-3(4(6)8)10-5(7)9/h2H,1H3 |
InChIキー |
FUULJFLEXKRSLJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(OC1=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
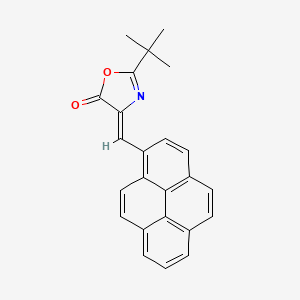
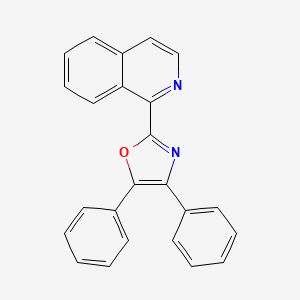
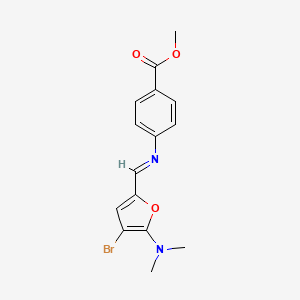
![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
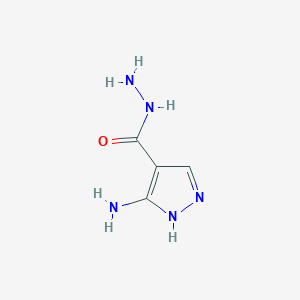
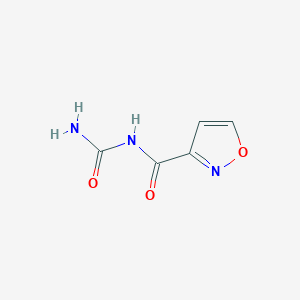
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
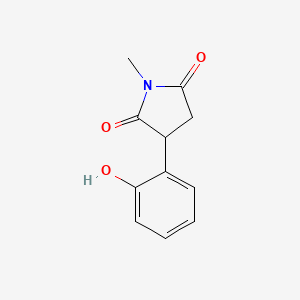

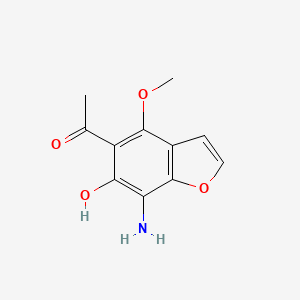
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
